Cas no 285983-48-4 (Doramapimod)

Doramapimod structure
商品名:Doramapimod
Doramapimod 化学的及び物理的性質
名前と識別子
-
- Doramapimod
- 1-(3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl)-3-(4-(2-(morpholin-4-yl)ethoxy)naphthalen-1-yl)urea
- 1-[2-(4-Methylphenyl)-5-tert-butyl-pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea
- 1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea
- BIRB 796 (Doramapimod)
- BIRB 796 (Doramapimod,BIRB 0796)
- Doramapimod, BIRB-796
- Doramapimod,BIBR-796
- Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[2-(4-morpholinyl)eth...
- Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]-
- 1kv2
- BIRB796
- BIRB-796
- Kinome_2137
- UNII-HO1A8B3YVV
- 1-[2-(4-Methylphenyl)-5-tert-butyl-pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthal
- BIRB 796
- 1-(5-TERT-BUTYL-2-P-TOLYL-2H-PYRAZOL-3-YL)-3-[4-(2-MORPHOLIN-4-YL-ETHOXY)-NAPHTHALEN-1-YL]-UREA
- HO1A8B3YVV
- MVCOAUNKQVWQHZ-UHFFFAOYSA-N
- C31H37N5O3
- 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea
- 3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyr
- US8933228, BIRB 796
- 3-[2-(4-methylphenyl)-5-tert-butyl-pyrazol-3-yl]-1-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea
- Tox21_113386
- NCGC00241104-07
- N-[3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- N'-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]-urea
- CS-0219
- BIRB 796 BS
- NSC785337
- AS-19375
- BCPP000333
- NSC-785337
- DORAMAPIMOD [INN]
- Doramapimod (USAN/INN)
- 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea.
- 1-[5-tert-butyl-2-(4-methylphenyl)-3-pyrazolyl]-3-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]urea
- SW219700-1
- 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3(4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl)urea
- s1574
- BIBR-796
- 285983-48-4
- BRD-K74065929-001-01-5
- Doramapimod1-[5-tert-butyl-2-(p-tolyl)pyrazol-3-yl]-3-[4-(2-morpholinoethoxy)-1-naphthyl]urea
- 1-[3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-[2-(morpholin-4-yl)ethoxy]naphthalen-1-yl]urea
- CHEBI:40953
- DORAMAPIMOD [WHO-DD]
- SB16634
- diaryl urea compound 10
- Doramapimod (BIRB 796)
- CHEMBL103667
- SR-00000002531-1
- p38 MAP Kinase Inhibitor X, BIRB 796 - CAS 285983-48-4
- AKOS005256489
- Doramapimod (BIRB-796)
- NCGC00241104-02
- N-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-{4-[2-(morpholin-4-yl)ethoxy]naphthalen-1-yl}urea
- CAS-285983-48-4
- Q-101419
- CC1=CC=C(C=C1)N1N=C(C=C1NC(=O)NC1=C2C=CC=CC2=C(OCCN2CCOCC2)C=C1)C(C)(C)C
- DTXCID9028883
- SMR004458704
- DTXSID2048957
- BIRB 0796
- HMS3655C07
- Doramapimod [USAN:INN]
- NS00071680
- B96
- BIRB-796 BS
- HMS3295M15
- 1-[3-(tert-Butyl)-1-(p-tolyl)-5-pyrazolyl]-3-[4-(2-morpholinoethoxy)-1-naphthyl]urea
- GTPL5668
- MFCD09752957
- SCHEMBL129721
- MLS006010153
- BIRB-796, 3
- 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea
- 1-[5-tert-butyl-2-(p-tolyl)pyrazol-3-yl]-3-[4-(2-morpholinoethoxy)-1-naphthyl]urea
- BDBM13533
- Tox21_113386_1
- BIRB-0796
- N-[3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]urea
- HMS3747G11
- SR-00000002531
- BIRB 796BS
- EX-A4530
- 1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea
- A819503
- AC-24379
- D03736
- DB03044
- 3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(morpholin-4-yl)ethoxy]naphthalen-1-yl}urea
- Q27077098
- CCG-264915
- BCP9000416
- NCGC00241104-01
- cid_156422
- Urea, N-(3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl)-N'-(4-(2-(4-morpholinyl)ethoxy)-1-naphthalenyl)-
- BIRB 796,Doramapimod
- BCP01896
- HY-10320
- SY046842
- FT-0667779
- DORAMAPIMOD [USAN]
- Doramapimod (BIRB-796)?
- GLXC-02504
- BRD-K74065929-001-07-2
- ALBB-035131
- BRD-K74065929-001-08-0
- SDCCGSBI-0654251.P002
- N-[3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]urea; BIRB 796BS; Birb 796;
-
- MDL: MFCD09752957
- インチ: 1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37)
- InChIKey: MVCOAUNKQVWQHZ-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])OC2=C([H])C([H])=C(C3=C([H])C([H])=C([H])C([H])=C23)N([H])C(N([H])C2=C([H])C(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=NN2C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2[H])=O)C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 527.28964g/mol
- ひょうめんでんか: 0
- XLogP3: 5.7
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 8
- どういたいしつりょう: 527.28964g/mol
- 単一同位体質量: 527.28964g/mol
- 水素結合トポロジー分子極性表面積: 80.6Ų
- 重原子数: 39
- 複雑さ: 777
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.2
- ふってん: 631.6±55.0°C at 760 mmHg
- フラッシュポイント: 335.8°C
- 屈折率: 1.619
- PSA: 80.65000
- LogP: 6.07030
Doramapimod セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Doramapimod 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0219-50mg |
Doramapimod |
285983-48-4 | 99.88% | 50mg |
$149.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7236-100mg |
BIRB 796 (Doramapimod) |
285983-48-4 | 98% | 100mg |
¥1457.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6277-5 mg |
Doramapimod |
285983-48-4 | 98.04% | 5mg |
¥727.00 | 2022-04-26 | |
ChemScence | CS-0219-200mg |
Doramapimod |
285983-48-4 | 99.88% | 200mg |
$363.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6277-2 mg |
Doramapimod |
285983-48-4 | 98.04% | 2mg |
¥347.00 | 2022-04-26 | |
eNovation Chemicals LLC | D501848-1g |
1-[2-(4-methylphenyl)-5-tert-butyl-pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea |
285983-48-4 | 98% | 1g |
$285 | 2024-05-24 | |
eNovation Chemicals LLC | Y1105770-5g |
Doramapimod |
285983-48-4 | 95% | 5g |
$1500 | 2024-07-23 | |
eNovation Chemicals LLC | Y1105770-10g |
Doramapimod |
285983-48-4 | 95% | 10g |
$3000 | 2024-07-23 | |
S e l l e c k ZHONG GUO | S1574-200mg |
Doramapimod (BIRB 796) |
285983-48-4 | 99.99% | 200mg |
¥7772.31 | 2023-09-16 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6277-10 mg |
Doramapimod |
285983-48-4 | 98.04% | 10mg |
¥1012.00 | 2022-04-26 |
Doramapimod 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
285983-48-4 (Doramapimod) 関連製品
- 175137-45-8(3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine)
- 1114957-51-5(3-Cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine)
- 285983-48-4(Doramapimod)
- 5882-47-3(Benzenamine,N,N-diethyl-, N-oxide, hydrochloride (1:1))
- 126208-61-5(3-tert-butyl-1-phenyl-1H-pyrazol-5-amine)
- 172670-07-4(Phenol,2,6-dimethyl-4-[(1-phenyl-1H-pyrazol-3-yl)amino]-, 1-acetate)
- 285984-25-0(3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine)
- 5884-99-1(Androsta-1,4,6-triene-3,17-dione,2-chloro- (7CI,8CI))
- 19652-13-2(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine)
- 227623-26-9(3-tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine)
推奨される供給者
atkchemica
(CAS:285983-48-4)Doramapimod

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:285983-48-4)Doramapimod

清らかである:99%/99%/99%
はかる:250mg/1g/5g
価格 ($):245.0/682.0/2047.0